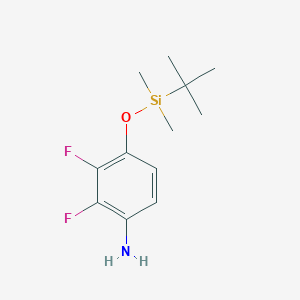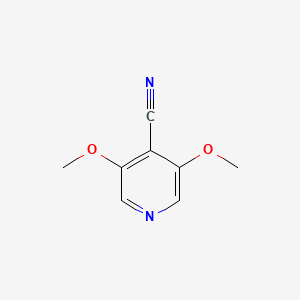
3,5-Dimethoxypyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxypyridine-4-carbonitrile is a chemical compound with the molecular formula C8H8N2O2. It is also known by its IUPAC name, 3,5-dimethoxyisonicotinonitrile . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxypyridine-4-carbonitrile typically involves the reaction of 3,5-dimethoxypyridine with a suitable nitrile source under specific conditions. One common method is the reaction of 3,5-dimethoxypyridine with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3,5-Dimethoxypyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3,5-Dimethoxypyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dimethoxypyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being investigated. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes .
類似化合物との比較
Similar Compounds
3,5-Dimethoxypyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyanopyridine: Contains a nitrile group but lacks the methoxy substituents, leading to different chemical properties and reactivity.
3,5-Dimethoxybenzylamine: Contains similar methoxy groups but has an amine group instead of a nitrile group.
Uniqueness
3,5-Dimethoxypyridine-4-carbonitrile is unique due to the presence of both methoxy and nitrile functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of these groups allows for versatile chemical modifications and applications in various fields .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
3,5-dimethoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-4-10-5-8(12-2)6(7)3-9/h4-5H,1-2H3 |
InChIキー |
UXDATBVOHSREHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


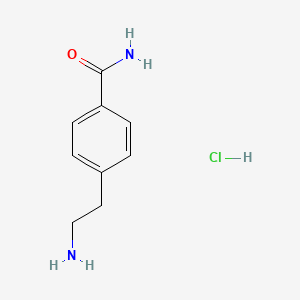
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
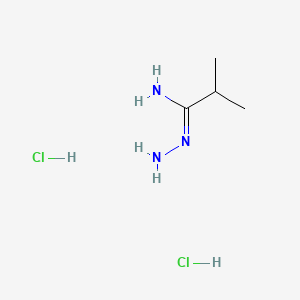
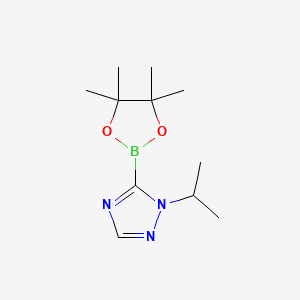
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
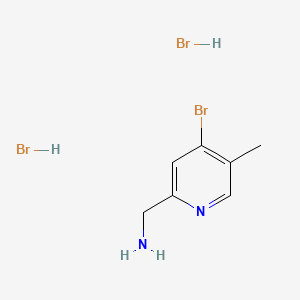
![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
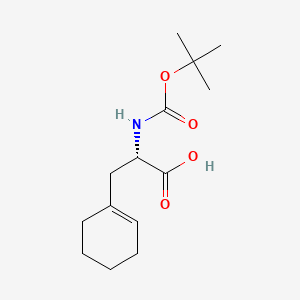
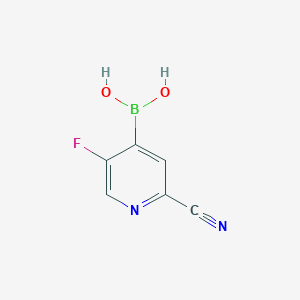
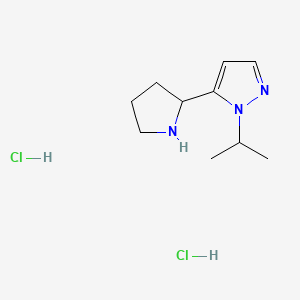
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
